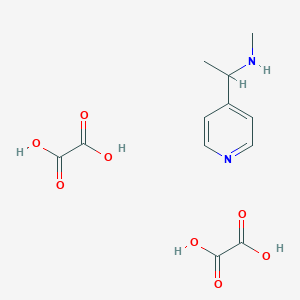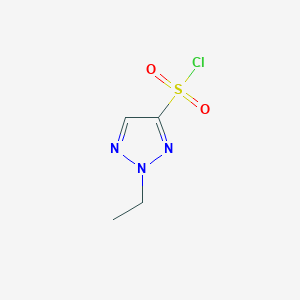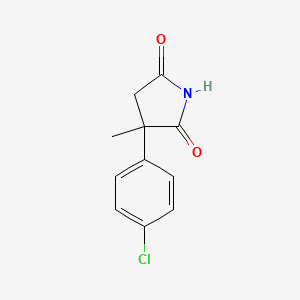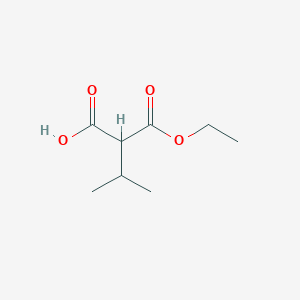
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate
Vue d'ensemble
Description
“N-methyl-1-(4-pyridinyl)ethanamine diethanedioate” is a chemical compound with the CAS Number: 1559064-06-0 . Its IUPAC name is N-methyl-1-(pyridin-4-yl)ethan-1-amine dioxalate . The compound has a molecular weight of 316.27 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2.2C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;23-1(4)2(5)6/h3-7,9H,1-2H3;2(H,3,4)(H,5,6) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound’s country of origin is Russia .Mécanisme D'action
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate blocks the activity of voltage-gated potassium channels by binding to the channel pore and preventing potassium ions from passing through. This results in an increase in neuronal excitability and can lead to seizures in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to blocking voltage-gated potassium channels, this compound has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine. It has also been shown to have antioxidant properties and to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-1-(4-pyridinyl)ethanamine diethanedioate in lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to study the function of these channels in detail without affecting other ion channels. However, this compound has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research involving N-methyl-1-(4-pyridinyl)ethanamine diethanedioate. One area of interest is the development of new compounds that can selectively target different subtypes of voltage-gated potassium channels. Another area of interest is the use of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, there is ongoing research into the potential use of this compound as a neuroprotective agent in conditions such as stroke and traumatic brain injury.
Conclusion:
In conclusion, this compound is a valuable tool for studying the function of voltage-gated potassium channels in neurons. Its specificity for these channels allows researchers to study their function in detail, and its biochemical and physiological effects make it a useful compound for a wide range of experiments. While there are limitations to its use, ongoing research into the development of new compounds and potential therapeutic applications suggests that this compound will continue to be an important tool in scientific research for years to come.
Applications De Recherche Scientifique
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate is widely used in scientific research to study the function of voltage-gated potassium channels in neurons. These channels play a critical role in regulating the excitability of neurons and are important for the proper functioning of the nervous system. This compound is used to block the activity of these channels, allowing researchers to study their function in detail.
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-1-pyridin-4-ylethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;2*3-1(4)2(5)6/h3-7,9H,1-2H3;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMWLGXNHXCTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-methyl-5-(2-thienyl)-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B1652576.png)
![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(4-nitrophenyl)-](/img/structure/B1652577.png)

![1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B1652579.png)

![1-[(4Ar,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(5-methyltetrazol-1-yl)ethanone](/img/structure/B1652581.png)

![Acetamide, N-[1,1'-biphenyl]-2-yl-2,2,2-trifluoro-](/img/structure/B1652585.png)





